molecular formula C9H14O B13831221 1-Ethynyl-2,4-dimethylcyclopentan-1-ol

1-Ethynyl-2,4-dimethylcyclopentan-1-ol

Cat. No.: B13831221
M. Wt: 138.21 g/mol
InChI Key: LZYHUBGKWWCLEU-UHFFFAOYSA-N
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Description

1-Ethynyl-2,4-dimethylcyclopentan-1-ol is an organic compound with a unique structure that includes an ethynyl group and two methyl groups attached to a cyclopentanol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-2,4-dimethylcyclopentan-1-ol typically involves the alkylation of cyclopentanone derivatives followed by the introduction of the ethynyl group. One common method includes the reaction of 2,4-dimethylcyclopentanone with ethynylmagnesium bromide under controlled conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-2,4-dimethylcyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The ethynyl group can be reduced to an ethyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products:

    Oxidation: Formation of 1-ethynyl-2,4-dimethylcyclopentanone.

    Reduction: Formation of 1-ethyl-2,4-dimethylcyclopentan-1-ol.

    Substitution: Formation of various substituted cyclopentanols depending on the nucleophile used.

Scientific Research Applications

1-Ethynyl-2,4-dimethylcyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 1-Ethynyl-2,4-dimethylcyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions, while the hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and activity. The pathways involved may include modulation of enzyme activity or inhibition of specific signaling pathways.

Comparison with Similar Compounds

  • 1-Ethynyl-2,2-dimethylcyclopentan-1-ol
  • 2,2-Dimethylcyclopentan-1-ol

Comparison: 1-Ethynyl-2,4-dimethylcyclopentan-1-ol is unique due to the position of its methyl groups and the presence of the ethynyl group. This structural difference can lead to variations in reactivity, stability, and biological activity compared to similar compounds. For example, the presence of the ethynyl group may enhance its ability to participate in specific chemical reactions or interactions with biological targets.

Properties

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

1-ethynyl-2,4-dimethylcyclopentan-1-ol

InChI

InChI=1S/C9H14O/c1-4-9(10)6-7(2)5-8(9)3/h1,7-8,10H,5-6H2,2-3H3

InChI Key

LZYHUBGKWWCLEU-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(C1)(C#C)O)C

Origin of Product

United States

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